molecular formula C22H24N2O5 B10988145 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone

Cat. No.: B10988145
M. Wt: 396.4 g/mol
InChI Key: CNQKXALATBKCEI-UHFFFAOYSA-N
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Description

(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone is a complex organic compound that features both isoquinoline and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and indole precursors, followed by their coupling through a condensation reaction.

  • Preparation of Isoquinoline Precursor:

    • Starting material: 6,7-dimethoxy-1-tetralone
    • Reaction: Reduction to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
    • Conditions: Hydrogenation using palladium on carbon (Pd/C) catalyst
  • Preparation of Indole Precursor:

    • Starting material: 4,7-dimethoxyindole
    • Reaction: Protection of the indole nitrogen
    • Conditions: Use of a suitable protecting group such as tert-butyloxycarbonyl (Boc)
  • Coupling Reaction:

    • Reaction: Condensation of the isoquinoline and indole precursors
    • Conditions: Use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction of the carbonyl group in the methanone moiety can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Use of electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique reactivity and potential as a synthetic intermediate.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound for the development of new pharmaceuticals.
  • Potential applications in drug discovery and development.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,7-dimethoxy-1H-indol-2-yl)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline)
  • (4,7-Dimethoxyindole)
  • (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Comparison:

    (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline): Lacks the indole moiety, making it less complex and potentially less versatile in terms of reactivity.

    (4,7-Dimethoxyindole): Lacks the isoquinoline moiety, which may limit its applications in certain synthetic routes.

    (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone: Lacks the indole moiety, making it less complex and potentially less versatile in terms of reactivity.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,7-dimethoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C22H24N2O5/c1-26-17-5-6-18(27-2)21-15(17)11-16(23-21)22(25)24-8-7-13-9-19(28-3)20(29-4)10-14(13)12-24/h5-6,9-11,23H,7-8,12H2,1-4H3

InChI Key

CNQKXALATBKCEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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